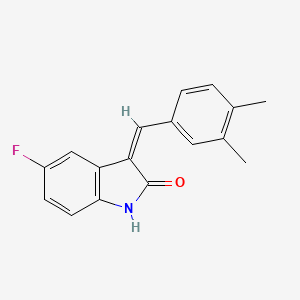
3-(3,4-Diméthylbenzylidène)-5-fluoro-1,3-dihydro-2H-indol-2-one
Vue d'ensemble
Description
3-(3,4-Dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one is an organic compound that belongs to the class of indolin-2-ones This compound is characterized by the presence of a fluorine atom at the 5-position of the indolin-2-one core and a 3,4-dimethylbenzylidene substituent at the 3-position
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, it is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, making it a candidate for further drug development.
Industry: In material science, it is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
Target of Action
The primary target of 3-(3,4-Dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one is the formation of nanofibrils in hydrophobic polymer matrices . The compound, also known as 1,3:2,4-di(3,4-dimethylbenzylidene) sorbitol (DMDBS), is an amphiphilic molecule that can self-assemble into nanoscaled structures .
Mode of Action
DMDBS interacts with its targets through a process of self-assembly . This process is facilitated by hydrophobic poly(vinylidene fluoride) (PVDF) polymer matrices . The self-assembly behaviors of DMDBS can be further tuned by altering different heat treatments .
Biochemical Pathways
The affected pathways involve the formation of nanofibrils and their interaction with PVDF . The formation of these nanofibrils is influenced by the rate of heating, with a rapid heating rate leading to larger complex structures of DMDBS and PVDF .
Pharmacokinetics
The compound’s ability to form nanofibrils in hydrophobic polymer matrices suggests that it may have unique distribution properties within these matrices .
Result of Action
The result of DMDBS’s action is the formation of nanofibrils within hydrophobic polymer matrices . These nanofibrils can vary in size depending on the rate of heating, with rapid heating leading to longer and thicker nanofibrils .
Action Environment
The action of DMDBS is influenced by environmental factors such as the rate of heating and the presence of hydrophobic polymer matrices . These factors can affect the size and structure of the nanofibrils formed by DMDBS .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one typically involves the condensation of 5-fluoroindolin-2-one with 3,4-dimethylbenzaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the condensation process.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts such as Lewis acids can also enhance the reaction efficiency and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzylidene ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group in the indolin-2-one core can yield the corresponding alcohol.
Substitution: The fluorine atom at the 5-position can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-(3,4-Dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one carboxylic acids.
Reduction: 3-(3,4-Dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 3-(3,4-Dimethylbenzylidene)-1,3-dihydro-2H-indol-2-one
- 3-(3,4-Dimethylbenzylidene)-5-chloro-1,3-dihydro-2H-indol-2-one
- 3-(3,4-Dimethylbenzylidene)-5-bromo-1,3-dihydro-2H-indol-2-one
Uniqueness: The presence of the fluorine atom at the 5-position distinguishes 3-(3,4-dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one from its analogs. This fluorine substitution enhances the compound’s chemical stability and biological activity, making it a more potent candidate for various applications compared to its non-fluorinated counterparts.
Propriétés
IUPAC Name |
(3Z)-3-[(3,4-dimethylphenyl)methylidene]-5-fluoro-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO/c1-10-3-4-12(7-11(10)2)8-15-14-9-13(18)5-6-16(14)19-17(15)20/h3-9H,1-2H3,(H,19,20)/b15-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXNWMMAGZVYGZ-NVNXTCNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Fluoro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414521.png)
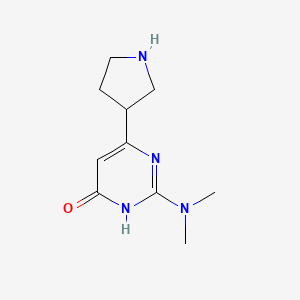
![2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1414524.png)
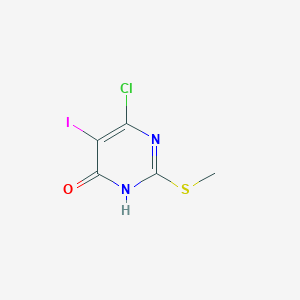
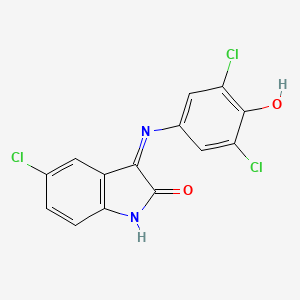
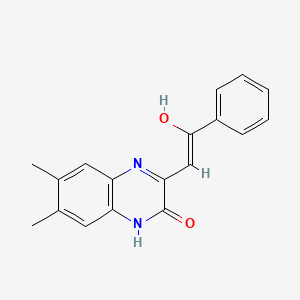
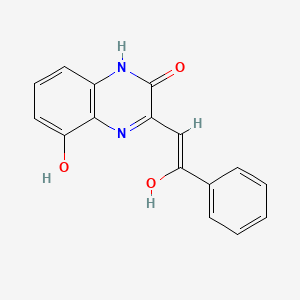
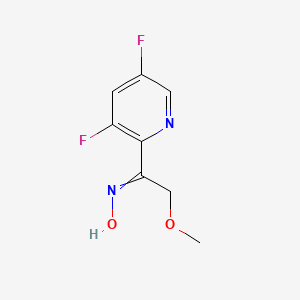


![N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1414538.png)
![3,6-Bis[2-(2-hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B1414540.png)
![4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1414543.png)
